2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide
Description
2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one; dihydrobromide is a pyridinone derivative characterized by:
- Aminomethyl group at position 2 of the pyridinone ring.
- Hydroxyl group at position 2.
- Dihydrobromide salt formation, enhancing solubility and stability.
The dihydrobromide salt form is often selected to improve aqueous solubility and bioavailability compared to free bases .
Properties
IUPAC Name |
2-(aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2BrH/c7-3-4-6(10)5(9)1-2-8-4;;/h1-2,10H,3,7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABEGDAWRMKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)O)CN.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxy-2-pyridinecarboxaldehyde and an amine source.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and an amine are reacted with the pyridinone ring.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the synthesized compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The pyridinone ring can be reduced to a piperidinone ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Formylmethyl)-3-hydroxy-1H-pyridin-4-one.
Reduction: Formation of 2-(Aminomethyl)-3-hydroxy-1H-piperidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new chemical entities.
Biology
Ligand in Coordination Chemistry : The compound is investigated for its potential as a ligand, interacting with metal ions to form coordination complexes that may have biological significance.
Medicine
Therapeutic Properties : Research has shown potential antimicrobial and anticancer activities associated with this compound:
- Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains, suggesting its potential as a new antibiotic agent.
- Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cells through specific molecular pathways.
Industry
Novel Materials Development : The compound is utilized in creating novel materials and as a precursor in pharmaceutical synthesis, highlighting its industrial relevance.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one; dihydrobromide demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential use in developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Mitochondrial pathway involvement |
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Physical Properties
Key Observations:
- Substituent Position : The hydroxyl group at position 3 in the target compound may enhance hydrogen bonding and solubility compared to 5-hydroxy derivatives (e.g., the analog in ).
- Salt Form : Dihydrobromide salts (e.g., BD 1008, BD 1047) are commonly used in pharmaceuticals for improved stability and solubility over free bases .
- Molecular Weight : The target compound’s molecular weight (~300) is lower than phenyl-substituted analogs (466–545) , likely due to smaller substituents.
Pharmacological and Toxicological Considerations
Solubility and Stability Trends
- Hydroxyl Groups : The 3-hydroxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3-Bromo-1-cyclobutylpyridin-2(1H)-one ).
- Salt Form : Dihydrobromide salts generally exhibit higher solubility in polar solvents than free bases or oxalate salts (e.g., AC 927 ).
Biological Activity
2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one; dihydrobromide is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is characterized by an aminomethyl group at the second position and a hydroxy group at the third position of the pyridinone ring, with its dihydrobromide form enhancing its solubility and stability in biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₀Br₂N₂O₂
- Molecular Weight : 301.96 g/mol
- CAS Number : 2490418-49-8
The biological activity of 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one; dihydrobromide is primarily attributed to its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxy group enhances these interactions, potentially modulating enzyme or receptor activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hydroxypyridinones can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. Similar pyridinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that certain hydroxypyridinones can induce apoptosis in cancer cells through mechanisms involving topoisomerase inhibition and reactive oxygen species generation .
Iron Chelation
2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one; dihydrobromide exhibits iron-chelating properties, which are crucial in biological contexts such as reducing oxidative stress and managing iron overload conditions. The compound's ability to coordinate with Fe³⁺ ions has been highlighted in several studies, suggesting its utility in treating conditions like hemochromatosis .
Case Studies
- Antimicrobial Efficacy : A study evaluating the efficacy of hydroxypyridinone derivatives found that modifications at specific positions significantly enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups improved potency .
- Cytotoxicity Assays : In vitro assays demonstrated that 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one; dihydrobromide induced cell death in A431 and Jurkat cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin, indicating a promising therapeutic index for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide, and how can reaction conditions be optimized?
The synthesis of pyridinone derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, bromomethyl pyridine intermediates (e.g., 4-(Bromomethyl)pyridine hydrobromide in ) can serve as precursors for introducing aminomethyl groups via nucleophilic substitution. A two-step approach is suggested:
Aminomethylation : React a brominated pyridinone scaffold (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one, ) with excess methylamine under reflux in ethanol, followed by HBr salt formation.
Purification : Use recrystallization from ethanol/water mixtures to isolate the dihydrobromide salt. Monitor reaction progress via TLC (silica gel, eluent: 9:1 CH₂Cl₂/MeOH) .
Q. How can the purity and structural identity of this compound be validated?
Combine multiple analytical techniques:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 to 50:50 gradient) to assess purity (>98%) .
- NMR : Confirm the presence of the aminomethyl group (δ ~3.2 ppm, CH₂NH₂) and hydroxyl proton (δ ~10.5 ppm, exchangeable with D₂O). Compare with data from structurally related compounds like Malonomicin () .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₆H₈Br₂N₂O₂: calc. 303.91) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : The dihydrobromide salt enhances water solubility (>50 mg/mL at 25°C). Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products, such as debromination or oxidation of the hydroxyl group .
Advanced Research Questions
Q. How does the compound interact with iron(III) ions, and what methodologies can quantify its chelation efficacy?
Pyridinones are known iron chelators. Design experiments to:
UV-Vis Titration : Prepare a 1 mM solution of the compound in Tris buffer (pH 7.4) and titrate with FeCl₃. Monitor absorbance shifts at 450–500 nm (ligand-to-metal charge transfer bands) .
Stoichiometry Determination : Use Job’s plot analysis to identify binding ratios (e.g., 1:1 or 2:1 ligand:Fe³⁺).
Competitive Assays : Compare with deferoxamine (DFO) using ferrozine-based competition assays to calculate IC₅₀ values .
Q. What in vitro models are suitable for evaluating its anti-parasitic activity, given structural similarities to known anti-leishmanial agents?
highlights pyridinone derivatives with anti-leishmanial activity. Use:
Q. How can computational modeling predict its pharmacokinetic properties and target engagement?
- ADMET Prediction : Use SwissADME to estimate logP (polarity), BBB permeability, and CYP450 interactions. Compare with analogs like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one () .
- Docking Studies : Model interactions with target enzymes (e.g., Leishmania arginase) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the hydroxyl and aminomethyl groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for pyridinone derivatives?
Variations in solubility may arise from salt forms (e.g., hydrochloride vs. dihydrobromide) or crystallinity.
Q. Why do some studies report conflicting biological activities for structurally similar compounds?
Differences in assay conditions (e.g., pH, serum protein binding) or cell line variability can explain contradictions.
- Recommendation : Replicate assays under controlled conditions (e.g., RPMI-1640 medium with 10% FBS) and include positive controls (e.g., DFO for iron chelation) .
Methodological Best Practices
Q. What protocols ensure safe handling of the dihydrobromide salt in laboratory settings?
Q. How can researchers optimize scaled-up synthesis while maintaining yield and purity?
- Process Parameters : Use microwave-assisted synthesis (100°C, 30 min) for faster cyclization, as demonstrated for dihydropyrimidinones ().
- Quality Control : Implement in-line FTIR to monitor reaction progress and automate crystallization for consistent particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
